molecular formula C19H17NO3 B2733507 2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid CAS No. 895966-42-4

2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid

Cat. No.: B2733507
CAS No.: 895966-42-4
M. Wt: 307.349
InChI Key: PXZWNCZJTRGNPW-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid (CAS: 725705-24-8) is a quinoline derivative with a molecular formula of C₁₉H₁₇NO₃ and a molecular weight of 307.34 g/mol . Key structural features include:

  • Quinoline core: Substituted with methyl groups at positions 7 and 6.
  • Carboxylic acid group: At position 4 of the quinoline ring.
  • 2-Methoxyphenyl substituent: Attached to position 2 of the quinoline.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-11-8-9-13-15(19(21)22)10-16(20-18(13)12(11)2)14-6-4-5-7-17(14)23-3/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZWNCZJTRGNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3OC)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with 2-amino-3,4-dimethylquinoline in the presence of a suitable catalyst. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that 2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid exhibits significant antimicrobial properties against various pathogens.

Case Study : A study evaluated the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death.

Anticancer Properties

The compound has shown promising anticancer activity in several in vitro studies, particularly in inhibiting the proliferation of cancer cells.

Mechanism of Action : It is hypothesized that the compound induces apoptosis through the activation of caspases and modulation of cell cycle regulators.

Case Study : In vitro testing on human colorectal cancer cell lines (Caco-2 and HCT-116) yielded the following IC50 values:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundCaco-2< 10Induces apoptosis via caspase activation
Other Quinoline DerivativesHCT-116< 5Cell cycle arrest at G2/M phase

Anti-inflammatory Effects

Emerging research suggests that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases such as arthritis.

Mechanism of Action : The anti-inflammatory effects are thought to arise from the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the quinoline core or substituents can significantly affect its potency and selectivity against various targets.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic Acid (CAS: 351357-29-4)
  • Key difference : Methoxy group at the para position (4-) on the phenyl ring vs. ortho (2-) in the target compound.
  • Impact :
    • Electronic effects : Para-substitution may enhance resonance stabilization compared to ortho, affecting reactivity.
    • Biological activity : Positional isomerism can alter binding affinity in biological targets (e.g., enzymes or receptors).
  • Molecular formula: Identical (C₁₉H₁₇NO₃), but distinct CAS numbers indicate structural uniqueness .
6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic Acid
  • Key difference: Chlorine substituent at position 6 of the quinoline core.
  • Molecular weight: Higher (313.74 g/mol) due to chlorine.

Substituent Bulk and Lipophilicity

2-(4-tert-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic Acid (CAS: 590356-79-9)
  • Key difference : Bulky tert-butyl group replaces methoxy.
  • Impact :
    • Lipophilicity : Increased hydrophobicity (logP) due to tert-butyl, likely improving membrane permeability.
    • Molecular weight : 333.43 g/mol, higher than methoxy analogs .
2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic Acid (CAS: 438230-44-5)
  • Key difference : Ethoxy group (larger than methoxy) at the para position.
  • Impact :
    • Steric effects : Larger substituent may hinder binding in sterically sensitive targets.
    • Solubility : Reduced aqueous solubility compared to methoxy derivatives .

Heterocyclic Modifications

2-(2-Furyl)-7,8-dimethylquinoline-4-carboxylic Acid (CAS: 588695-31-2)
  • Key difference : Furyl ring (heterocyclic) replaces the phenyl group.
  • Applications: May exhibit unique interactions in catalysis or medicinal chemistry .

Data Table: Structural and Functional Comparison

Compound Name (CAS) Substituents (Quinoline/Phenyl) Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid (725705-24-8) 7,8-dimethyl; 2-methoxyphenyl C₁₉H₁₇NO₃ 307.34 Synthetic intermediate, research use
2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (351357-29-4) 6,8-dimethyl; 4-methoxyphenyl C₁₉H₁₇NO₃ 307.34 Structural isomer of target compound
2-(4-tert-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid (590356-79-9) 6,8-dimethyl; 4-tert-butylphenyl C₂₂H₂₃NO₂ 333.43 Enhanced lipophilicity
6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid (N/A) 6-chloro; 2-methoxyphenyl C₁₇H₁₂ClNO₃ 313.74 Potential antibacterial activity
2-(2-Furyl)-7,8-dimethylquinoline-4-carboxylic acid (588695-31-2) 7,8-dimethyl; 2-furyl C₁₆H₁₃NO₃ 267.28 Heterocyclic modification for catalysis

Biological Activity

2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline backbone with a methoxyphenyl substituent and a carboxylic acid functional group. Its molecular formula is C19H19NO3C_{19}H_{19}NO_3, with a molecular weight of approximately 305.36 g/mol. The presence of both the methoxy group and the carboxylic acid is believed to enhance its biological activity by facilitating interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in microbial and cancer cells. The compound may inhibit key metabolic pathways or signal transduction mechanisms, leading to reduced cell viability in target organisms.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various pathogens, including bacteria and fungi.

Efficacy Against Mycobacterium tuberculosis

A study focused on quinoline derivatives revealed that compounds similar to this compound showed significant inhibitory effects against Mycobacterium tuberculosis (Mtb). The mechanism involved inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication. The compound's structure allows it to effectively bind to the active site of DNA gyrase, inhibiting its function at low micromolar concentrations (MIC < 16 µg/mL) .

Antifungal Activity

In vitro assays have indicated that this quinoline derivative also possesses antifungal properties. It has been shown to inhibit the growth of various fungal strains, suggesting a broad-spectrum antimicrobial potential .

Anticancer Properties

The anticancer activity of this compound has garnered attention due to its ability to induce apoptosis in cancer cells. Research indicates that it can modulate multiple signaling pathways involved in cell survival and proliferation.

Case Studies

  • Breast Cancer : A series of experiments demonstrated that the compound exhibited cytotoxic effects against breast cancer cell lines (e.g., MCF-7), with IC50 values indicating potent activity. The mechanism appears to involve the induction of oxidative stress and modulation of apoptotic pathways .
  • Colon Cancer : In another study, derivatives of this compound were tested against colon cancer cell lines (HCT-116), showing promising results with IC50 values lower than those of standard chemotherapeutics .

Data Summary

Biological Activity Target Pathogen/Cancer Type IC50/Effectiveness Mechanism
AntitubercularMycobacterium tuberculosisMIC < 16 µg/mLDNA gyrase inhibition
AntifungalVarious fungal strainsVariableCell wall synthesis disruption
AnticancerBreast Cancer (MCF-7)IC50 ≈ 20 µMApoptosis induction
AnticancerColon Cancer (HCT-116)IC50 ≈ 30 µMOxidative stress modulation

Q & A

Basic: What are the key steps in synthesizing 2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid?

Answer:
The synthesis typically involves a multi-step approach:

Cyclocondensation : A modified Gould-Jacobs reaction can initiate quinoline ring formation using aniline derivatives and β-ketoesters under acidic conditions.

Substitution : Introducing the 2-methoxyphenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized temperatures (80–120°C) .

Methylation : Selective methylation at the 7,8-positions using methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in DMF, monitored by TLC .

Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate the final product.

Advanced: How can conflicting spectroscopic data (e.g., NMR, HRMS) for quinoline derivatives be resolved?

Answer:
Discrepancies often arise from:

  • Tautomerism : The carboxylic acid group may exist in equilibrium with its keto form, affecting NMR peaks. Use deuterated DMSO for stabilization and 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
  • Regioselectivity : Methylation at 7,8-positions vs. other sites can be confirmed via NOESY to assess spatial proximity of substituents.
  • Mass Accuracy : HRMS discrepancies (e.g., isotopic patterns) require recalibration with internal standards like sodium formate. Cross-validate with elemental analysis (C, H, N within ±0.4% theoretical) .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm, quinoline protons at δ 8.0–9.0 ppm) .
  • Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and carbonyl (C=O) at ~1700 cm⁻¹ .

Advanced: How does the methoxy group at the 2-phenyl position influence biological activity?

Answer:
The methoxy group enhances:

  • Lipophilicity : Measured via logP assays (e.g., shake-flask method), improving membrane permeability.
  • Receptor Binding : Hydrogen bonding with target proteins (e.g., kinases) validated via molecular docking (AutoDock Vina) and SPR binding assays .
  • Metabolic Stability : Compare microsomal half-life (human liver microsomes) with non-methoxy analogs. LC-MS/MS quantifies metabolite formation .

Basic: What safety precautions are recommended when handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • First Aid : For skin contact, rinse with water ≥15 min; for ingestion, rinse mouth and seek medical attention .
  • Storage : In airtight containers under inert gas (N₂ or Ar) at 4°C to prevent degradation .

Advanced: How can reaction yields be optimized for the Gould-Jacobs cyclization step?

Answer:

  • Catalyst Screening : Test Brønsted acids (H₂SO₄ vs. polyphosphoric acid) for improved cyclization efficiency.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. toluene. Higher dielectric constants may stabilize intermediates .
  • Microwave Assistance : Reduce reaction time (30–60 min vs. 12 hrs) and increase yield (15–20%) under controlled microwave irradiation (100–150°C) .

Basic: What solvents are compatible with this compound for biological assays?

Answer:

  • DMSO : Primary stock solution (10 mM), filter-sterilized (0.22 µm).
  • Aqueous Buffers : Dilute in PBS (pH 7.4) with ≤0.1% DMSO to maintain solubility. Avoid alcohols (e.g., EtOH) due to esterification risk .

Advanced: How to address low reproducibility in methylation reactions?

Answer:

  • Moisture Control : Use anhydrous solvents (DMF over molecular sieves) and Schlenk lines for inert conditions.
  • Reagent Purity : Confirm CH₃I purity via GC-MS; replace if discolored (indicates I₂ formation).
  • Kinetic Monitoring : Use in-situ FT-IR to track methyl group incorporation and adjust reaction time .

Basic: What are the stability profiles of this compound under varying pH?

Answer:

  • Acidic Conditions (pH <4) : Rapid hydrolysis of the carboxylic acid group; store at neutral pH.
  • Basic Conditions (pH >9) : Esterification risk; avoid prolonged exposure.
  • Long-Term Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Answer:

  • Variation Points : Modify substituents at positions 2 (aryl), 7,8 (alkyl), and 4 (carboxylic acid).
  • Biological Testing : Screen against target enzymes (e.g., COX-2, topoisomerases) using fluorescence polarization or calorimetry (ITC) .
  • Computational Modeling : Perform QSAR with Gaussian09 (DFT calculations) to predict activity trends .

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